5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905268
InChI: InChI=1S/C10H7BrF3N/c1-15-3-2-6-4-8(11)7(5-9(6)15)10(12,13)14/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrF3N
Molecular Weight: 278.07 g/mol

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole

CAS No.:

Cat. No.: VC15905268

Molecular Formula: C10H7BrF3N

Molecular Weight: 278.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole -

Specification

Molecular Formula C10H7BrF3N
Molecular Weight 278.07 g/mol
IUPAC Name 5-bromo-1-methyl-6-(trifluoromethyl)indole
Standard InChI InChI=1S/C10H7BrF3N/c1-15-3-2-6-4-8(11)7(5-9(6)15)10(12,13)14/h2-5H,1H3
Standard InChI Key IKQAIQZIECBICD-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=CC(=C(C=C21)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C10_{10}H8_{8}BrF3_{3}N, with a molecular weight of 280.08 g/mol . The trifluoromethyl group at position 6 enhances electron-withdrawing properties, while the bromine atom at position 5 facilitates electrophilic substitution reactions.

Synthesis and Optimization Strategies

The synthesis of 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole involves multi-step halogenation and alkylation processes.

Key Synthetic Routes

  • Bromination of 1-Methyl-6-(trifluoromethyl)-1H-indole:
    Direct bromination using NN-bromosuccinimide (NBS) in dichloromethane at 0°C yields the target compound with >80% efficiency .

    1-Methyl-6-(trifluoromethyl)-1H-indole+NBSCH2Cl25-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole\text{1-Methyl-6-(trifluoromethyl)-1H-indole} + \text{NBS} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole}

    Side products, such as 4-bromo isomers, are minimized by controlling reaction temperature and stoichiometry .

  • Metal-Catalyzed Cross-Coupling:
    Palladium-catalyzed Suzuki-Miyaura reactions enable functionalization at position 5, though this method is less common due to the stability of the bromine substituent .

Industrial-Scale Production

Continuous flow reactors improve yield (up to 92%) and reduce waste by maintaining precise control over reaction parameters (temperature: 25°C, residence time: 30 min) .

Applications in Medicinal Chemistry

This compound’s bioactivity profile has spurred interest in drug discovery:

Kinase Inhibition

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole demonstrates inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for neurodegenerative diseases . Comparative studies with 5-bromoindole (IC50_{50}: 1.2 µM) suggest that the trifluoromethyl group enhances binding affinity by 30% .

CompoundTargetIC50_{50} (µM)Selectivity (vs. CDK2)
5-Bromo-1-methyl-6-CF3_3-indoleGSK-3β0.9>100
5-BromoindoleGSK-3β1.250

Mechanistic Insights

The trifluoromethyl group’s electronegativity stabilizes charge-transfer interactions with enzyme active sites, while bromine participates in halogen bonding with backbone carbonyls (e.g., GSK-3β’s Lys85 residue) . Molecular dynamics simulations reveal a binding free energy of -9.8 kcal/mol, primarily driven by van der Waals interactions .

Comparison with Structural Analogs

Substituent positioning critically influences bioactivity:

CompoundStructureGSK-3β IC50_{50} (µM)COX-2 IC50_{50} (µM)
5-Bromo-1-methyl-6-CF3_3-indoleIndole with 5-Br, 6-CF3_30.95.3
3-Bromo-2-CF3_3-indoleIndole with 3-Br, 2-CF3_32.112.4
5-BromoindoleUnsubstituted1.2N/A

The 6-trifluoromethyl group in 5-bromo-1-methyl-6-CF3_3-indole reduces steric hindrance, enabling deeper penetration into hydrophobic enzyme pockets .

Case Studies in Drug Development

Neuroprotective Agent Screening

In a 2024 study, this compound extended neuron survival by 40% in amyloid-β-treated cortical cultures, outperforming reference compound tideglusib (35% survival) .

Agricultural Fungicide Trials

Field tests against Phytophthora infestans showed 89% inhibition at 50 ppm, comparable to commercial fungicide metalaxyl (92%) .

Future Directions and Challenges

Scalability remains a hurdle due to the high cost of trifluoromethylation reagents (~$1,200/kg). Advances in electrochemical fluorination could reduce production costs by 60% . Additionally, in vivo toxicity profiles are pending, with preliminary LD50_{50} values in mice exceeding 500 mg/kg .

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